1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2,5,6-trimethyl-1H-benzimidazole
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Overview
Description
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core and the methoxyphenoxyethyl side chain separately. The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate diamine and a carboxylic acid derivative. The methoxyphenoxyethyl side chain is prepared by reacting 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenol with an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the double bond would yield a saturated alkyl chain.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxyphenoxyethyl side chain may allow the compound to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid
- 1-(2-{2-Methoxy-4-[(1E)-1-propen-1-yl]phenoxy}ethyl)-4-(2,3,4-trimethoxybenzyl)piperazine ethanedioate
- 1-(2-{2-Methoxy-4-[(1E)-1-propen-1-yl]phenoxy}ethyl)-3,5-dimethylpiperidine
Uniqueness
What sets 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2,5,6-TRIMETHYL-1H-1,3-BENZODIAZOLE apart from these similar compounds is its unique combination of a benzodiazole core with a methoxyphenoxyethyl side chain. This structure may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-2,5,6-trimethylbenzimidazole |
InChI |
InChI=1S/C22H26N2O2/c1-6-7-18-8-9-21(22(14-18)25-5)26-11-10-24-17(4)23-19-12-15(2)16(3)13-20(19)24/h6-9,12-14H,10-11H2,1-5H3/b7-6+ |
InChI Key |
AIQWQACXQSHBNL-VOTSOKGWSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C(=NC3=C2C=C(C(=C3)C)C)C)OC |
Origin of Product |
United States |
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